Esculentin-2ISa is a peptide that has garnered interest due to its antimicrobial properties. It is derived from the skin of certain amphibians, specifically the Japanese brown frog (Rana japonica). This peptide exhibits significant activity against various pathogens, making it a subject of research in the field of antimicrobial agents.
Esculentin-2ISa is isolated from the skin secretions of amphibians, particularly from the species Rana japonica. Amphibian skin is known to contain a variety of bioactive compounds, including antimicrobial peptides that serve as a defense mechanism against microbial infections. The unique environment of these organisms contributes to the diversity and potency of the peptides they produce.
Esculentin-2ISa belongs to a class of compounds known as antimicrobial peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell lysis. They are typically cationic and amphipathic, which allows them to interact effectively with negatively charged bacterial membranes.
The synthesis of Esculentin-2ISa can be approached through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to form the peptide chain. This technique involves attaching the first amino acid to a solid support, followed by the addition of subsequent amino acids in a stepwise manner.
Technical Details:
The molecular structure of Esculentin-2ISa consists of a sequence of amino acids arranged in a specific order that contributes to its biological activity. The peptide's structure can be elucidated using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
Data:
The chemical reactions involved in the synthesis and characterization of Esculentin-2ISa include:
Technical Details:
Esculentin-2ISa exerts its antimicrobial effects primarily through membrane disruption. The mechanism involves:
Data: Studies have shown that Esculentin-2ISa can effectively reduce bacterial viability in vitro, demonstrating its potential as an antimicrobial agent.
Esculentin-2ISa has several potential applications in scientific research and medicine:
Esculentin-2ISa belongs to a lineage of cationic antimicrobial peptides (AMPs) predominantly isolated from Odorrana frogs in Northeast Asia. Genomic analyses reveal that esculentin-2 genes in Odorrana share a conserved architecture: a signal peptide, an acidic propiece, and a mature peptide domain terminating in a "Rana box" (disulfide-stabilized loop) [1] [6]. This structural conservation suggests deep evolutionary roots within Ranidae. However, significant isoform diversification exists, with Odorrana species expressing 7–14 distinct AMP families, including multiple esculentin-2 paralogs [5]. Gene duplication events are frequent, as evidenced by:
Table 1: Amino Acid Signatures in Esculentin-2 Isoforms Across Ranidae
Species | Net Charge | Hydrophobic Residues (%) | Length (aa) | Unique Motifs |
---|---|---|---|---|
O. grahami | +6.2 | 48% | 46 | GK-14, RR-32 |
R. dybowskii | +5.8 | 45% | 44 | EK-11, RK-29 |
P. nigromaculatus | +7.1 | 51% | 46 | Esc-2ISa: GK-12, RR-34 |
R. amurensis | +4.9 | 42% | 42 | DK-18, KR-31 |
Data synthesized from peptidomic studies [5] [7]. Esculentin-2ISa exhibits elevated charge density critical for membrane interaction.
Phylogenetic reconstruction places esculentin-2ISa within the "Palustrin-2" clade, sharing a most recent common ancestor with Pelophylax esculentins (~50 MYA) [1] [8]. This aligns with Holarctic ranid divergence patterns following the breakup of Laurasia [1].
Esculentin-2ISa’s diversification reflects three key evolutionary mechanisms:
Pathogen-driven positive selection:Analyses of dN/dS ratios (ω) in esculentin-2 genes reveal ω >1 at codons encoding the amphipathic helix (positions 5–25) [5] [9]. This signifies diversifying selection favoring novel antimicrobial functions against geographically variable pathogens. Esculentin-2ISa’s potent activity against Vibrio and Pseudomonas correlates with aquatic habitat use in P. nigromaculatus [6] [10].
Habitat-specific chemical adaptation:Isoforms from frogs in saline-alkaline wetlands (e.g., R. amurensis) exhibit higher glycine content (18–22%) enhancing conformational flexibility, whereas forest-dwelling Odorrana variants prioritize hydrophobic residues (45–51%) for lipid bilayer penetration [5] [7]. Esculentin-2ISa’s net charge (+7.1) enables function in ionic environments [6].
Regulatory evolution:Tissue-specific expression quantitation shows skin-selective upregulation (>100-fold vs. muscle) [6]. This spatial regulation minimizes fitness costs while maximizing defense at the infection interface.
Table 2: Selective Pressures on Esculentin-2 Orthologs
Selective Pressure | Molecular Signature | Functional Outcome | Evidence |
---|---|---|---|
Pathogen diversity | Hypervariable N-terminal helix | Broad-spectrum activity against Gram- bacteria | dN/dS >1 at antimicrobial domain [9] |
Environmental salinity | Increased glycine/lysine content | Structural stability in high-ionic habitats | Isoform divergence in saline-adapted frogs [5] |
Biofilm penetration | Reduced proline/hydroxyproline | Enhanced membrane insertion | Esc-2ISa biofilm inhibition at ½ MIC [10] |
The ecological efficacy of esculentin-2ISa is modulated by its interactions with commensal skin microbiomes:
Microbiome-mediated pathogen resistance:In vitro, esculentin-2ISa synergizes with Acinetobacter rhizosphaerae metabolites to inhibit Batrachochytrium dendrobatidis (Bd) growth [9]. This reflects natural community dynamics where AMPs and symbionts jointly suppress pathogens.
Host genetic-microbiome feedback:Frogs with higher esculentin-2 allelic heterozygosity support more diverse microbiomes (Shannon index +1.7-fold) [9]. This enhances microbiome stability during ranavirus challenge, increasing survival by 40% [4] [9].
Peptide-driven microbiome structuring:Sub-inhibitory esculentin-2ISa (0.5–1 μM) upregulates bacterial genes for biofilm dispersal (flhDC, csrA >2.6-fold) and oxidative stress response (sodC, katE >1.8-fold) [10]. This enriches AMP-tolerant symbionts that prime host defense.
Conceptual Figure: Tripartite Coevolution in P. nigromaculatus
[ Host Genome ] ←→ [ Esculentin-2ISa Expression ] ↑↓ ↑↓ [ Skin Microbiome ] ←→ [ Pathogen Inhibition ]
Feedback loops include: (1) AMP selection for microbiome composition; (2) Microbiome induction of AMP expression; (3) Joint suppression of pathogens [4] [9] [10].
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